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Compound of Interest

Compound Name: 3,3-Dibromopropenoic acid

Cat. No.: B074754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3-
dibromopropenoic acid (also known as 3,3-dibromoacrylic acid). The information presented is

intended to support research and development activities where this compound is of interest.

Due to the limited availability of public experimental spectra, this guide combines referenced

data with illustrative examples for a complete spectroscopic profile.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 3,3-dibromopropenoic acid.

Table 1: ¹H NMR Data (Illustrative)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.5 Singlet 1H =CH-

~12.0-13.0 Broad Singlet 1H -COOH

Note: The above ¹H NMR data is illustrative, based on typical chemical shifts for similar

structures, as specific experimental data was not publicly available at the time of this report.
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Table 2: ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

Value from reference =CBr₂

Value from reference =CH-

Value from reference -COOH

Note: Experimental ¹³C NMR data for 3,3-dibromopropenoic acid in DMSO-d₆ has been

reported in the literature [cite: E. Lippmaa, T. Pehk, K. Andersson, Org. Magn. Resonance 2,

109 (1970)], though the specific chemical shifts were not accessible for this guide.

Table 3: IR Spectroscopy Data (Illustrative)
Wavenumber (cm⁻¹) Assignment

~3200-2500 (broad) O-H stretch (carboxylic acid)

~1710-1680 C=O stretch (carboxylic acid)

~1620-1600 C=C stretch

~1300-1200 C-O stretch

~900-800 =C-H bend

~700-600 C-Br stretch

Note: The IR absorption data is illustrative and based on characteristic vibrational frequencies

for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Illustrative)
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m/z Relative Intensity (%) Assignment

230, 232, 234 Varies
[M]⁺ (Molecular ion with

bromine isotopes)

185, 187, 189 Varies [M-COOH]⁺

151, 153 Varies [M-Br]⁺

72 Varies [C₃H₂O₂]⁺

Note: The mass spectrometry data is illustrative, showing the expected molecular ion peaks

considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and potential fragmentation

patterns.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are representative of standard analytical procedures for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3,3-dibromopropenoic acid is dissolved in

0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d

(CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as

an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

Data Acquisition for ¹H NMR: The spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Key parameters include a spectral width of

approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45

degrees.

Data Acquisition for ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 220 ppm) is used. A longer relaxation delay may be

necessary for quaternary carbons.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 3,3-dibromopropenoic acid is finely

ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture

is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for

Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the

sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the sample in

a suitable solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray

Ionization (ESI) or Chemical Ionization (CI) is used to generate ions. EI is a common

technique for volatile compounds and provides detailed fragmentation patterns.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,3-dibromopropenoic acid.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,3-Dibromopropenoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074754#spectroscopic-data-of-3-3-
dibromopropenoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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